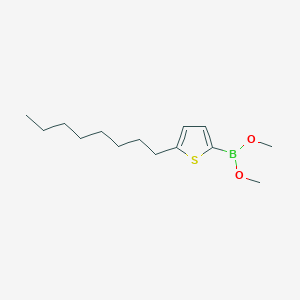![molecular formula C18H29F2NO3 B14219650 Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- CAS No. 821801-06-3](/img/structure/B14219650.png)
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is a chemical compound with the molecular formula C19H31F2NO3 This compound is characterized by the presence of a dodecanamide backbone, with two fluorine atoms and a ketone group attached to the third carbon, and an oxocyclohexyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- typically involves the following steps:
Formation of the Dodecanamide Backbone: The initial step involves the preparation of dodecanamide through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of Fluorine Atoms:
Attachment of the Oxocyclohexyl Group: The final step involves the attachment of the oxocyclohexyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using an appropriate oxocyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Functionalized amides with various substituents
Applications De Recherche Scientifique
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ketone and amide groups can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclopentyl]-
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocycloheptyl]-
Uniqueness
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is unique due to its specific structural features, including the oxocyclohexyl group and the positioning of the fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
821801-06-3 |
|---|---|
Formule moléculaire |
C18H29F2NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]dodecanamide |
InChI |
InChI=1S/C18H29F2NO3/c1-2-3-4-5-6-7-8-13-16(23)18(19,20)17(24)21-14-11-9-10-12-15(14)22/h14H,2-13H2,1H3,(H,21,24)/t14-/m0/s1 |
Clé InChI |
RQMOMMWSBYKSIW-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)C(C(=O)N[C@H]1CCCCC1=O)(F)F |
SMILES canonique |
CCCCCCCCCC(=O)C(C(=O)NC1CCCCC1=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
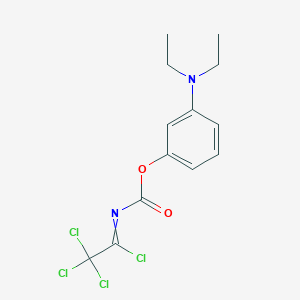

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
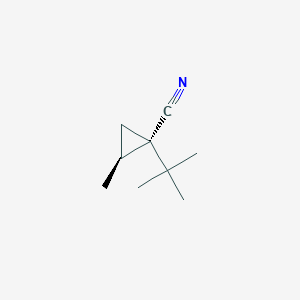
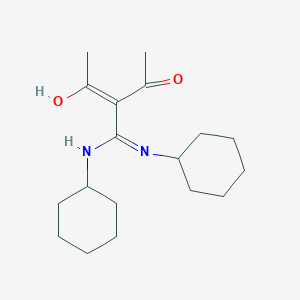
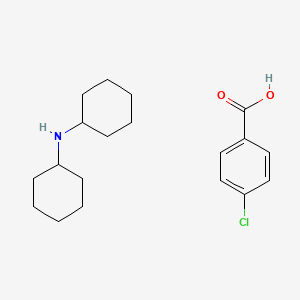
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
